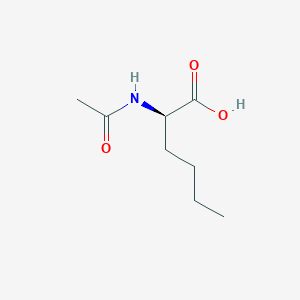

N-Acetyl-D-norleucine

Descripción

Contextualization within Amino Acid Derivatives Research

N-Acetyl-D-norleucine belongs to the broad class of amino acid derivatives, which are compounds derived from the twenty proteinogenic amino acids or their non-proteinogenic counterparts. Norleucine itself is an isomer of leucine, a common amino acid, but it is not typically incorporated into proteins during biosynthesis. The "D" designation indicates it is the D-enantiomer, a mirror image of the more common L-amino acids.

The key modification in this compound is the attachment of an acetyl group to the nitrogen atom of the amino group. cymitquimica.com This process, known as N-acetylation, is a common strategy in chemical synthesis to alter the properties of a parent molecule. Acetylation modifies the compound's polarity, solubility, and stability. chemimpex.com Specifically, the acetyl group can enhance solubility in various solvents and increase stability under physiological conditions, making it a more versatile reagent for research applications. chemimpex.com These acetylated amino acids are recognized as a distinct class of biochemicals and are often used as organic building blocks in complex syntheses. cymitquimica.com

Significance in Advanced Chemical and Biological Sciences

The significance of this compound in advanced research stems from its utility as a specialized chemical tool.

Peptide Synthesis: In synthetic chemistry, it serves as a crucial building block for creating custom peptides. chemimpex.com Its defined stereochemistry is essential for constructing peptides with specific three-dimensional structures to study protein folding, function, and interactions. cymitquimica.com The acetyl group can act as a protecting group during synthesis and influences the final properties of the peptide.

Biochemical and Pharmaceutical Research: Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. chemimpex.com Its structural similarity to natural amino acids allows it to be used as a probe to understand cellular processes. In pharmaceutical development, it is employed in the design and synthesis of novel therapeutic agents, particularly for metabolic disorders. chemimpex.com The modification of the amino acid structure can lead to compounds with unique biological activities. cymitquimica.com

Enzymatic Resolution: Historically, acetylated amino acids like N-acetyl-norleucine have been instrumental in methods for resolving racemic mixtures (mixtures of D- and L-enantiomers) of amino acids. researchgate.net Specific enzymes can act on one enantiomer of an acetylated amino acid while leaving the other untouched, allowing for the separation and purification of pure D- and L-amino acids. researchgate.netoup.com

Research Scope and Objectives

The research involving this compound is typically focused on specific, well-defined objectives. A primary goal is its use as a synthetic intermediate in the creation of complex bioactive molecules and pharmaceuticals. chemimpex.com Studies often aim to synthesize novel peptides with enhanced stability or specific binding properties by incorporating this unnatural amino acid derivative. cymitquimica.comchemimpex.com

Another key research objective is to elucidate fundamental biochemical processes. chemimpex.com By introducing this compound into biological systems, scientists can study the specificity of enzymes and transport proteins, gaining insights into metabolic pathways. Furthermore, research focuses on the chemical properties of the molecule itself, including methods for its synthesis and its behavior in various chemical reactions like hydrolysis and oxidation. chemicalbook.com The overarching goal is to leverage its unique chemical characteristics to advance the fields of medicinal chemistry, biochemistry, and materials science. chemimpex.com

Detailed Research Findings

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₃ | chemimpex.comnih.gov |

| Molecular Weight | 173.21 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid/powder | cymitquimica.comchemimpex.com |

| Melting Point | 101-108 °C | chemimpex.com |

| Synonyms | Ac-D-Nle-OH, Acetyl-D-2-aminohexanoic acid | chemimpex.comnih.gov |

| Solubility | Soluble in water and polar organic solvents | cymitquimica.com |

Propiedades

IUPAC Name |

(2R)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031698 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54896-21-8 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N-acetyl-d-norleucine

Established Synthetic Pathways for N-Acetyl-D-norleucine

The primary methods for synthesizing this compound involve direct chemical modification of the parent amino acid or enzymatic processes that offer high specificity.

The most common and well-documented method for preparing this compound is the direct acylation of D-norleucine. This reaction typically involves treating D-norleucine with an acetylating agent, such as acetic anhydride, in the presence of a base. The base, often pyridine or sodium hydroxide, deprotonates the amino group, enhancing its nucleophilicity to attack the acetylating agent. To ensure the reaction goes to completion, an excess of the acetylating agent is often used. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the anhydride.

Another potential, though less controlled, route is the non-enzymatic formation of N-acetylated amino acids. Research has shown that N-acetylated amino acid conjugates can be formed non-enzymatically from the reaction of 2-keto acids and ammonia, particularly under acidic conditions, which may mimic certain sample preparation steps in metabolomic studies. mdpi.com

Table 1: Typical Conditions for Direct Acylation of D-Norleucine

| Parameter | Condition | Purpose/Comment | Source |

|---|---|---|---|

| Starting Material | D-Norleucine | The amino acid to be acetylated. | |

| Acetylating Agent | Acetic Anhydride | Provides the acetyl group for the reaction. | |

| Base | Pyridine or Sodium Hydroxide | Facilitates deprotonation of the amino group. | |

| Molar Ratio | 2:1 (Acetic Anhydride:D-Norleucine) | Ensures complete acetylation of the amino acid. | |

| Solvent | Methanol or Ethanol | Polar solvents stabilize the transition state. | |

| Temperature | 25°C to 50°C | Controlled temperature to ensure reaction proceeds. | |

| Reaction Time | 4–6 hours | Monitored by Thin-Layer Chromatography (TLC). | |

| Purification | Recrystallization | Yields product with >95% purity. |

Enzymatic methods provide a highly specific alternative for synthesizing this compound, often as part of a kinetic resolution process to separate enantiomers. The "Acylase Process" is a well-established industrial method that utilizes stereospecific acylases for the kinetic resolution of racemic N-acetyl-amino acids. nih.gov

In this context, a D-stereospecific acylase, also known as an N-Acyl-D-amino acid amidohydrolase (D-aminoacylase), can be used. nih.govresearchgate.net These enzymes selectively catalyze the hydrolysis of N-acetyl-D-amino acids from a racemic mixture of N-acetyl-DL-norleucine. The enzyme specifically acts on the D-isomer, leaving the unreacted N-acetyl-L-norleucine. While this describes the reverse reaction (hydrolysis), D-aminoacylases are key tools for the optical resolution needed to obtain pure D-amino acids, which can then be acetylated. researchgate.net

Furthermore, some enzymatic systems can perform the synthesis directly. For instance, coupling an N-succinyl-amino acid racemase with a stereospecific amidohydrolase can create a dynamic kinetic resolution system to produce enantiopure amino acids from various N-acyl starting materials. nih.gov

Table 2: Enzymes in the Synthesis and Resolution of this compound

| Enzyme | EC Number | Role/Process | Source |

|---|---|---|---|

| D-Aminoacylase | EC 3.5.1.81 | Hydrolyzes N-acyl-D-amino acids for optical resolution. | nih.govresearchgate.net |

| N-Succinyl-Amino Acid Racemase (NSAR) | EC 5.1.1.13 | Racemizes N-acyl-amino acids for dynamic kinetic resolution. | nih.gov |

| Penicillin G Acylase | EC 3.5.1.11 | Used in the enzymatic resolution of phenylacetylated amino acids. | google.com |

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving high enantiomeric purity is critical, and several techniques are employed to either synthesize the D-isomer stereoselectively or resolve it from a racemic mixture.

Chiral resolution via chromatography is a powerful method. Enantiomeric mixtures of norleucine can be separated using ligand exchange reversed-phase High-Performance Liquid Chromatography (HPLC). scielo.br This technique involves a mobile phase containing a chiral selector, such as L-proline or L-hydroxyproline, and a metal salt like copper(II) acetate. In this system, ternary complexes are formed between the copper ion, the chiral selector, and the norleucine enantiomers, allowing for their separation. Typically, the D-enantiomer is eluted before the L-enantiomer. scielo.br

Dynamic kinetic resolution (DKR) offers a more advanced approach to obtain a single enantiomer in high yield. Chemical DKR can be performed on unprotected amino acids using chiral Ni(II) complexes, which can interconvert the enantiomers while one is selectively functionalized or removed from the equilibrium. researchgate.net

Another strategy involves the stereoselective synthesis of the D-norleucine precursor itself, which is then acetylated. For example, rhodium-catalyzed hydroamination has been used to synthesize Fmoc-protected D-norleucine, demonstrating a method for establishing the desired stereocenter early in the synthetic sequence. researchgate.net

Synthesis of this compound Derivatives and Analogues

This compound can be further modified to create derivatives or used as a building block in the synthesis of more complex molecules. cymitquimica.com

The this compound molecule can undergo further chemical transformations. Under alkaline conditions, the acetyl group can be hydrolyzed to revert the compound to D-norleucine and acetic acid. The acetyl group can also be substituted, or other N-acyl derivatives can be synthesized using different acylating agents. For example, N-formyl, N-propionyl, and N-butyryl derivatives of D-leucine have been shown to be substrates for D-aminoacylase, indicating that similar derivatives of D-norleucine could be synthesized and are relevant in enzymatic studies. researchgate.net

In a more complex application, derivatives of N-acetyl norleucine have been used as ligands in catalysis. A palladium-catalyzed strategy employed a unique N-acetyl norleucine ligand to achieve the meta-allylation of arenes, demonstrating how the functionalized amino acid can control the conformation and selectivity of a metallacycle. rsc.org

This compound serves as a valuable building block in peptide synthesis and the creation of complex bioactive compounds. chemimpex.comchemimpex.com Its incorporation into a peptide chain can alter the resulting molecule's structural and functional properties. The synthesis of complex pseudo-natural products, such as analogues of thailandepsin B, illustrates how modified amino acids are integrated into larger, intricate structures to act as potent inhibitors of enzymes like histone deacetylases (HDACs). researchgate.net

Modern techniques like flow peptide synthesis also utilize amino acid derivatives to build complex oligopeptides efficiently. acs.org The principles of using chiral amino acid derivatives as key intermediates are fundamental in the synthesis of many pharmaceutical agents, including SGLT-2 inhibitors, where a stereochemically defined core is essential for biological activity. researchgate.net

Q & A

Q. How can researchers design experiments to synthesize N-Acetyl-D-norleucine with high enantiomeric purity?

- Methodological Answer : Synthesis protocols should prioritize chiral resolution techniques, such as enzymatic acetylation or asymmetric catalysis, to minimize racemization. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm stereochemistry . Chromatographic methods (HPLC with chiral columns) are critical for assessing enantiomeric excess. For reproducibility, document reaction conditions (temperature, solvent polarity, and catalyst loading) rigorously, as minor variations can significantly impact yield and purity .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for detecting low-concentration analytes in complex samples. Derivatization using agents like dansyl chloride improves sensitivity for fluorescence detection . Validate methods using internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Include calibration curves with R ≥ 0.99 and limits of detection (LOD) below 1 µM .

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points or solubility data often arise from differences in sample purity or measurement protocols. Replicate experiments under standardized conditions (e.g., USP <741> for melting range). Cross-reference multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed studies) and report batch-specific purity levels (≥98% by TLC or HPLC) . Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Advanced Research Questions

Q. What strategies mitigate interference from D/L-norleucine enantiomers in metabolic studies?

- Methodological Answer : Use chiral stationary phases (CSPs) in LC-MS to resolve enantiomers. For in vitro assays, employ enzyme-specific inhibitors (e.g., D-amino acid oxidase) to block undesired pathways. In vivo, isotopic tracing (C-labeled this compound) distinguishes endogenous vs. exogenous metabolite pools. Validate specificity via knockout models or siRNA silencing of target enzymes .

Q. How can experimental design optimize dose-response relationships for this compound in preclinical models?

- Methodological Answer : Apply factorial design to test multiple variables (dose, administration route, duration). Use nonlinear regression models (e.g., Hill equation) to estimate EC and maximal efficacy. Include positive controls (e.g., acetylated L-amino acids) and negative controls (vehicle-only groups). Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes; NIH guidelines recommend n ≥ 6 per group for rodent studies .

Q. What statistical approaches resolve batch-to-batch variability in this compound bioactivity assays?

- Methodological Answer : Implement mixed-effects models to account for batch as a random variable. Normalize data using Z-scores or percent-of-control baselines. For high-throughput screens, apply quality control metrics (e.g., Z’-factor > 0.5) to exclude outlier batches. Reproducibility requires adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable data) .

Methodological Considerations

- Data Validation : Cross-check spectral data (IR, NMR) against databases like PubChem or DrugBank .

- Safety Protocols : Follow OSHA and WHMIS 2015 guidelines for handling crystalline this compound; use fume hoods and PPE (nitrile gloves, lab coats) .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per NIH and journal-specific mandates (e.g., Pharmaceutical Research submission checklist) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.